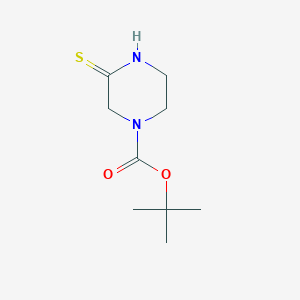![molecular formula C11H17NO3 B1457035 1,4-Dioxa-10-azadispiro[4.2.4^{8}.2^{5}]tetradecan-11-one CAS No. 914780-95-3](/img/structure/B1457035.png)
1,4-Dioxa-10-azadispiro[4.2.4^{8}.2^{5}]tetradecan-11-one
Overview
Description
1,4-Dioxa-10-azadispiro[4.2.4^8.2^5]tetradecan-11-one, commonly referred to as 1,4-DADT, is a highly versatile chemical compound with a wide range of applications in the scientific research field. It has been used for a variety of purposes, ranging from synthesis of pharmaceuticals to the development of new materials. 1,4-DADT is a heterocyclic compound that contains a dioxa-azadispiro ring system. This ring system is composed of four rings, two of which are fused together, and two of which are connected by a single carbon-carbon bond. The compound has a molecular weight of 368.5 g/mol and a melting point of approximately 78°C.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
- The compound has been utilized in the study of chemical synthesis processes. For example, its derivatives were involved in a study on the dimerization of 2-phenyl-1,3-dioxan-5-one, providing insights into the mechanism of its formation (Collins et al., 1974).
- Another application is in the structural analysis of similar compounds. The crystal structure of 1,6,9,13-Tetraoxadispiro[4.2.4.2]tetradecane-2,10-dione, a related compound, was determined, highlighting the arrangement of its molecular structure (Ju Yong & C. Tse, 1988).
Synthetic Methodology Development
- This compound has been instrumental in developing new synthetic methodologies. For example, a study focused on the diastereospecific synthesis of spiro[4.5]decan-2-ones, a precursor for other complex molecules, using a rhodium-catalyzed process (Sattelkau & Eilbracht, 1998).
Potential Pharmaceutical Applications
- Research has explored its potential in pharmaceutical applications. For instance, a study synthesized derivatives to evaluate their antimalarial activity, demonstrating the compound's relevance in medicinal chemistry (Vennerstrom et al., 2000).
Material Science and Liquid Crystals
- It has also been used in the field of material science, particularly in the study of liquid-crystalline properties of related compounds. These studies provide valuable information for the development of new materials (Frach et al., 1989).
Novel Compound Synthesis
- Additionally, this compound has been a focus in the synthesis of novel compounds. For example, a study aimed at synthesizing new spiroheterocycles, demonstrating the versatility of this compound in creating diverse molecular structures (Goubert et al., 2006).
Safety And Hazards
The safety information available indicates that 1,4-Dioxa-10-azadispiro[4.2.4{8}.2{5}]tetradecan-11-one may pose some hazards. The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The specific hazard statements for this compound are not available in the search results.
properties
IUPAC Name |
9,12-dioxa-3-azadispiro[4.2.48.25]tetradecan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c13-9-7-10(8-12-9)1-3-11(4-2-10)14-5-6-15-11/h1-8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPNYQFGLIQQGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC13CC(=O)NC3)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioxa-10-azadispiro[4.2.4^{8}.2^{5}]tetradecan-11-one | |
CAS RN |
914780-95-3 | |
| Record name | 1,4-dioxa-10-azadispiro[4.2.4^{8}.2^{5}]tetradecan-11-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

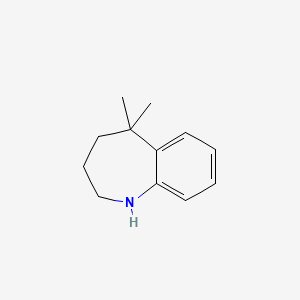
![(1R,3R,6S)-7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester](/img/structure/B1456954.png)
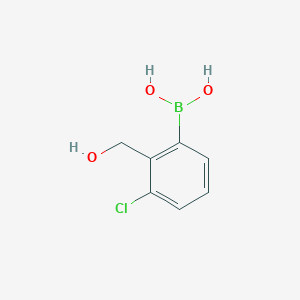

![Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1456958.png)
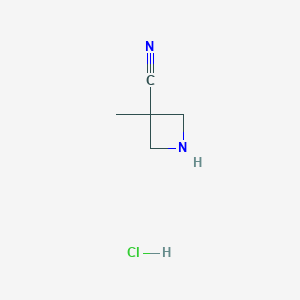
![1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl)-N-(pyridin-2-ylmethyl)methanesulfonamide](/img/structure/B1456961.png)
![6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B1456963.png)
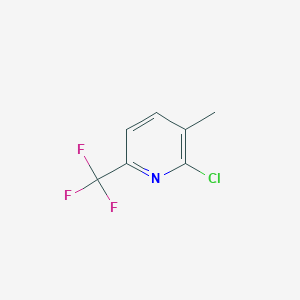
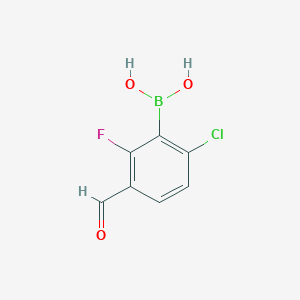
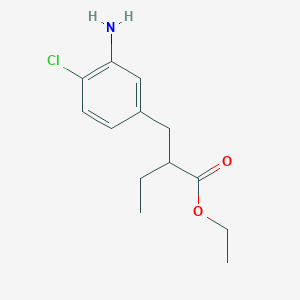
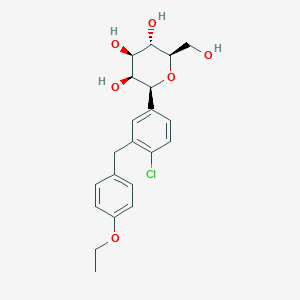
![1-Cyclohexyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1456974.png)
